molecular formula C25H22N2O3 B11067643 methyl (2E)-(3-acetyl-4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)ethanoate

methyl (2E)-(3-acetyl-4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)ethanoate

Cat. No.: B11067643
M. Wt: 398.5 g/mol
InChI Key: NJXNFMQIYNJDFK-HAVVHWLPSA-N
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Description

Methyl 2-[3-acetyl-4,4-diphenyl-3,4-dihydro-2(1H)-quinazolinyliden]acetate is a complex organic compound with a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-acetyl-4,4-diphenyl-3,4-dihydro-2(1H)-quinazolinyliden]acetate typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes and ketones under acidic or basic conditions. The reaction is often facilitated by catalysts such as Lewis acids or bases to improve yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-acetyl-4,4-diphenyl-3,4-dihydro-2(1H)-quinazolinyliden]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, alcohol derivatives, and other functionalized compounds .

Scientific Research Applications

Methyl 2-[3-acetyl-4,4-diphenyl-3,4-dihydro-2(1H)-quinazolinyliden]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[3-acetyl-4,4-diphenyl-3,4-dihydro-2(1H)-quinazolinyliden]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (2E)-2-(3-acetyl-4,4-diphenyl-1H-quinazolin-2-ylidene)acetate

InChI

InChI=1S/C25H22N2O3/c1-18(28)27-23(17-24(29)30-2)26-22-16-10-9-15-21(22)25(27,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-17,26H,1-2H3/b23-17+

InChI Key

NJXNFMQIYNJDFK-HAVVHWLPSA-N

Isomeric SMILES

CC(=O)N1/C(=C/C(=O)OC)/NC2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)N1C(=CC(=O)OC)NC2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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